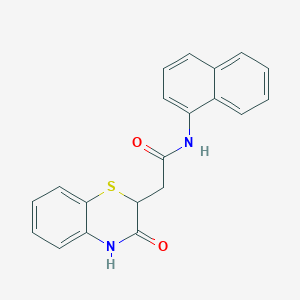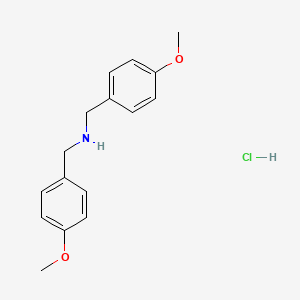
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(piperidin-1-yl)phenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(piperidin-1-yl)phenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cannabinoid Receptor Antagonists
This compound and its derivatives are primarily researched for their potential as cannabinoid receptor antagonists. Studies have explored their structure-activity relationships, aiming to understand how modifications to the chemical structure affect binding to the cannabinoid receptors, specifically CB1. These antagonists may have applications in treating conditions modulated by these receptors, such as obesity, addiction, and certain psychiatric disorders. For instance, modifications to the pyrazole ring and substituents at specific positions are crucial for achieving potent and selective CB1 receptor antagonistic activity (R. Lan et al., 1999).
Molecular Interaction Studies
Further research delves into the molecular interactions between such antagonists and the CB1 receptor, using methods like AM1 molecular orbital method and 3D-quantitative structure-activity relationship (QSAR) models. These studies help in understanding the ligand-receptor interactions at a molecular level, facilitating the design of more efficient receptor antagonists with potential therapeutic applications (J. Shim et al., 2002).
Antibacterial and Antitubercular Activity
Compounds with a similar structural framework have been evaluated for their antibacterial, antitubercular, and antimalarial activities. Multicomponent cyclocondensation reactions have led to the development of polyhydroquinoline scaffolds with notable activities against first-line drugs, showcasing their potential in creating new treatment options for infectious diseases (Nirav H. Sapariya et al., 2017).
Antiproliferative Agents
Another avenue of research is the synthesis of pyrazole derivatives for their antiproliferative properties. Certain compounds have demonstrated cytotoxic effects against breast cancer and leukemia cells, indicating their potential as anticancer agents. These findings highlight the role of pyrazole derivatives in inducing apoptosis in cancer cells, which could be pivotal in developing new cancer therapies (H. Ananda et al., 2017).
Fluorescent Properties
Additionally, some derivatives have been identified to possess fluorescent properties, which could be utilized in bioimaging and diagnostic applications. The ability to produce large Stokes shifts makes these compounds valuable tools in biological research and medical diagnostics (I. Odin et al., 2022).
Properties
IUPAC Name |
5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(4-piperidin-1-ylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c27-22(23-17-6-8-18(9-7-17)25-11-2-1-3-12-25)20-14-21(16-4-5-16)26(24-20)19-10-13-30(28,29)15-19/h6-9,14,16,19H,1-5,10-13,15H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXFCZPZEWRZPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=NN(C(=C3)C4CC4)C5CCS(=O)(=O)C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
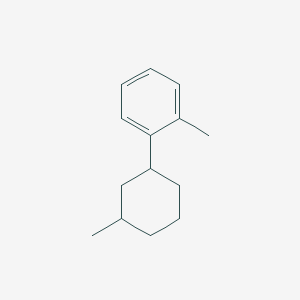
![1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2359689.png)
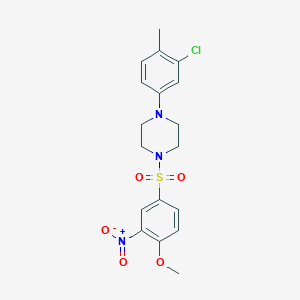
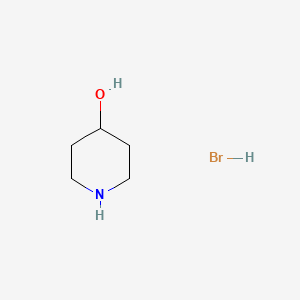

![N-(4-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359694.png)
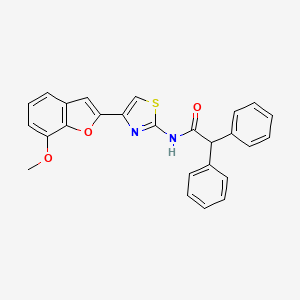
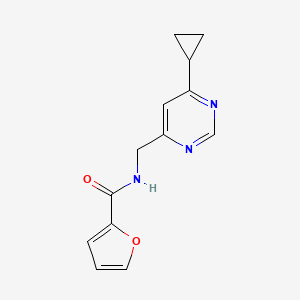
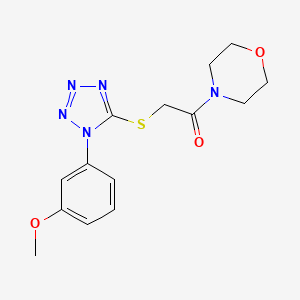
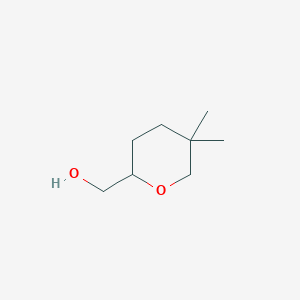
![1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2359704.png)
![3-((4-(4-methoxyphenyl)-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2359706.png)
